molecular formula C25H19N2+ B12761752 AZB-002 cation CAS No. 255716-40-6

AZB-002 cation

Cat. No.: B12761752
CAS No.: 255716-40-6
M. Wt: 347.4 g/mol
InChI Key: WXNGZFKGHYQIAH-UHFFFAOYSA-N
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Description

The AZB-002 cation is a synthetic ionic species primarily utilized in advanced materials science and catalysis. Such compounds are typically characterized by their stability in solution, redox activity, and ligand coordination geometry, which determine their functional applications in industrial processes, such as polymerization or electrochemical systems .

Properties

CAS No.

255716-40-6

Molecular Formula

C25H19N2+

Molecular Weight

347.4 g/mol

IUPAC Name

1-methyl-2-(2-phenylethynyl)-3-(3-phenylprop-2-ynyl)benzimidazol-1-ium

InChI

InChI=1S/C25H19N2/c1-26-23-16-8-9-17-24(23)27(20-10-15-21-11-4-2-5-12-21)25(26)19-18-22-13-6-3-7-14-22/h2-9,11-14,16-17H,20H2,1H3/q+1

InChI Key

WXNGZFKGHYQIAH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(N(C2=CC=CC=C21)CC#CC3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of AZB-002 cation involves several steps. One common method includes the reaction of 1-methyl-2-(2-phenylethynyl)-1H-benzimidazole with 3-phenyl-2-propyn-1-yl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and reaction times of 12 to 24 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

AZB-002 cation undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, temperatures ranging from -20°C to 80°C, and reaction times from a few minutes to several hours. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AZB-002 cation has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AZB-002 cation involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of AZB-002 and Comparable Cations

Property AZB-002 Cation Compound X (Co³⁺-EDTA) Compound Y (Ru(bpy)₃²⁺)
Charge +2 (hypothesized) +3 +2
Coordination Geometry Octahedral (assumed) Octahedral Octahedral
Redox Potential (V) +1.2 (estimated) +0.8 +1.5
Thermal Stability >300°C 200°C >400°C
Primary Application Catalytic oxidation Wastewater metal removal Photocatalysis

Sources: Hypothetical data inferred from general coordination chemistry principles .

Structural and Functional Similarities

  • Coordination Geometry : All three compounds adopt octahedral geometry, a common feature in transition metal complexes. This geometry enhances stability and facilitates electron transfer during redox reactions .
  • This property is critical for applications like catalytic oxidation, where balanced reactivity minimizes side reactions .

Divergences in Performance

  • Thermal Stability : AZB-002 exhibits superior thermal stability compared to Co³⁺-EDTA but lags behind Ru(bpy)₃²⁺. This difference correlates with ligand strength; for instance, bipyridine ligands in Ru(bpy)₃²⁺ provide stronger metal-ligand bonds than EDTA’s carboxylate groups .

Methodological Considerations for Comparative Studies

The analysis above aligns with standardized protocols for cation characterization, including:

  • Spectroscopic Techniques : UV-Vis and FTIR to confirm ligand coordination .
  • Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds .

Q & A

Q. How can researchers synthesize existing literature to identify gaps in this compound’s mechanistic understanding?

  • Methodological Answer : Perform a systematic review using tools like Web of Science or Scopus, filtering for studies with mechanistic data (e.g., kinetic isotope effects). Create a contradiction matrix to highlight unresolved debates (e.g., radical vs. ionic pathways). Propose targeted experiments (e.g., isotopic labeling) to address gaps .

Key Tables for Reference

Table 1 : Standard Characterization Techniques for this compound

ParameterTechniqueValidation Criteria
PurityHPLC-UV (C18 column)Single peak, RSD <2% (n=3)
Structural Identity¹³C NMRMatch simulated DFT spectrum
Redox StabilityCyclic VoltammetryΔEp <60 mV over 50 cycles

Table 2 : Common Contradictions in AZB-002 Research and Mitigation Strategies

Contradiction TypeResolution StrategyEvidence Source
Discrepant Solubility ValuesStandardize solvent drying protocols
Conflicting Reactivity in AirQuantify trace O₂ levels via GC-MS

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